molecular formula C17H14ClNO5S B13370937 8-Quinolinyl 4-chloro-2,5-dimethoxybenzenesulfonate

8-Quinolinyl 4-chloro-2,5-dimethoxybenzenesulfonate

Cat. No.: B13370937
M. Wt: 379.8 g/mol
InChI Key: MNRVEDOIFKDNAL-UHFFFAOYSA-N
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Description

8-Quinolinyl 4-chloro-2,5-dimethoxybenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolinyl 4-chloro-2,5-dimethoxybenzenesulfonate typically involves the reaction of 8-quinolinol with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Quinolinyl 4-chloro-2,5-dimethoxybenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of quinolinyl amine derivatives, while oxidation reactions can produce quinolinyl ketones or quinolinyl carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Quinolinyl 4-chloro-2,5-dimethoxybenzenesulfonate is unique due to the presence of both the quinoline ring and the 4-chloro-2,5-dimethoxybenzenesulfonate moiety. This combination imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for the development of new therapeutic agents and materials .

Properties

Molecular Formula

C17H14ClNO5S

Molecular Weight

379.8 g/mol

IUPAC Name

quinolin-8-yl 4-chloro-2,5-dimethoxybenzenesulfonate

InChI

InChI=1S/C17H14ClNO5S/c1-22-14-10-16(15(23-2)9-12(14)18)25(20,21)24-13-7-3-5-11-6-4-8-19-17(11)13/h3-10H,1-2H3

InChI Key

MNRVEDOIFKDNAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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